Product packaging for 5-(Tert-butylamino)-5-oxopentanoic acid(Cat. No.:CAS No. 540795-50-4)

5-(Tert-butylamino)-5-oxopentanoic acid

Cat. No.: B2600137
CAS No.: 540795-50-4
M. Wt: 187.239
InChI Key: UWQLBZCBTKHNNL-UHFFFAOYSA-N
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Description

5-(Tert-butylamino)-5-oxopentanoic acid, with the CAS Number 106754-06-7, is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . Its solid-state structure has been characterized by X-ray crystallography, confirming the molecular configuration . This compound is primarily valued in research as a synthetic intermediate and building block for the development of more complex molecules. Its structure, featuring a glutaric acid monoamide derivative with a tert-butyl group, makes it a candidate for use in multi-component reactions, such as the Ugi reaction, to create diverse peptidomimetic skeletons and focused libraries of compounds for drug discovery . Research into boronic acid derivatives, which can share similar synthetic pathways, highlights the potential of such building blocks in designing inhibitors for therapeutic targets, including viral proteases . Furthermore, related amide-containing compounds are investigated for their role in creating pharmacologically active molecules, such as analgesic agents . This product is intended for use in laboratory research and chemical synthesis. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B2600137 5-(Tert-butylamino)-5-oxopentanoic acid CAS No. 540795-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(tert-butylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)10-7(11)5-4-6-8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQLBZCBTKHNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Tert Butylamino 5 Oxopentanoic Acid and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for Amide and Keto-Acid Formation

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For 5-(tert-butylamino)-5-oxopentanoic acid, the most logical and common disconnection is at the amide bond (C-N bond). amazonaws.com

Primary Disconnection (Amide Bond): The C-N amide bond is disconnected to yield two synthons: an acyl cation synthon derived from the glutaric acid backbone and a tert-butylamine (B42293) synthon. The corresponding synthetic equivalents for these synthons are typically glutaric acid or a more reactive derivative, such as glutaric anhydride (B1165640) or an acyl chloride, and tert-butylamine. This approach is the most direct and widely employed strategy for synthesizing N-substituted glutaramic acids.

Retrosynthetic Path: Target Molecule: this compound Disconnection: C(O)-N bond Synthons: Glutaroyl cation + tert-butylamine Synthetic Equivalents: Glutaric Anhydride + tert-Butylamine

This primary disconnection is advantageous due to the ready availability and relatively low cost of both glutaric anhydride and tert-butylamine. The reaction involves a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the ring-opening of the anhydride and formation of the desired mono-amide carboxylic acid.

For more complex derivatives, such as those containing a keto group, further disconnections would be necessary. For instance, a keto-acid derivative could be disconnected via an aldol (B89426) or Claisen condensation strategy, revealing simpler ketone and ester building blocks.

Classical and Modern Approaches to Amide Bond Formation in Complex Molecules

The formation of the amide bond is one of the most crucial and frequently performed reactions in organic synthesis. ucl.ac.uk The synthesis of this compound, which features a sterically hindered tert-butyl group, can be achieved through various classical and modern methods.

Classical amide synthesis often involves the direct condensation of a carboxylic acid and an amine, which requires high temperatures to remove the water formed as a byproduct. youtube.com A more common and milder approach is to activate the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. This is typically achieved using stoichiometric quantities of coupling reagents. ucl.ac.uk

These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a mixed anhydride, which is then readily attacked by the amine. luxembourg-bio.com The use of hindered amines like tert-butylamine can sometimes be challenging, requiring robust activation methods. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentFull NameByproductKey Features
DCCDicyclohexylcarbodiimide (B1669883)Dicyclohexylurea (DCU)Effective and inexpensive; DCU byproduct is often insoluble and easily filtered. luxembourg-bio.com
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966)Water-soluble urea derivativeByproduct is easily removed by aqueous workup, making it popular in solution-phase synthesis. ucl.ac.uk
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateGuanidinium derivativeHighly efficient, even for sterically hindered amines and racemization-prone substrates. ucl.ac.uk
T3Pn-Propylphosphonic acid anhydridePhosphonic acid derivativesA versatile and powerful reagent with easily removable, water-soluble byproducts. ucl.ac.uk

The general mechanism involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to form the amide bond and release the byproduct. luxembourg-bio.com

To overcome the poor atom economy and large amounts of waste generated by stoichiometric activating agents, significant research has focused on developing catalytic methods for amide bond formation. ucl.ac.uknih.gov These methods offer greener and more efficient alternatives.

Organocatalysis: Boron-based catalysts, particularly boric acid and its derivatives, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. organic-chemistry.org The proposed mechanism involves the formation of a mixed anhydride or an acylborate intermediate, which acts as the acylating agent. sciepub.com This intermediate reacts with the amine to form the amide and regenerates the boric acid catalyst. sciepub.com These reactions are often carried out at elevated temperatures to facilitate the removal of water.

Metal Catalysis: Various transition metal catalysts have been developed for amidation reactions.

Copper Catalysis: Copper-based systems, such as those using copper(I) or copper(II) salts, can catalyze the coupling of carboxylic acids with amines or the amidation of arylboronic acids with nitriles. organic-chemistry.org Some water-soluble copper catalysts allow the reaction to be performed in water, providing a green catalytic system for N-substituted amide synthesis. scielo.br

Iron Catalysis: Iron is an abundant, inexpensive, and environmentally benign metal. Iron catalysts, such as Fe3O4 nanoparticles, have been used in cooperative catalysis with organocatalysts like DABCO for the N-methylation of amides and other amidation reactions. nih.gov

These catalytic approaches represent a significant advance, reducing waste and often allowing for milder reaction conditions compared to classical methods. mdpi.com

Functional Group Interconversions and Chemoselective Transformations of Carbonyl and Carboxyl Moieties

The structure of this compound contains two distinct carbonyl functional groups: an amide and a carboxylic acid. The differential reactivity of these groups allows for a range of chemoselective transformations. A key transformation for creating derivatives is the selective reduction of the carboxylic acid to an aldehyde or alcohol without affecting the more stable amide group.

Traditionally, reducing carboxylic acids requires harsh reducing agents like lithium aluminum hydride (LAH), which would also reduce the amide. However, modern methods allow for high chemoselectivity.

Selective Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation that can be achieved using specific reagents and catalysts.

Catalytic Hydrosilylation: The use of hydrosilanes in the presence of a catalyst is an effective method. For instance, B(C6F5)3 can catalyze the hydrosilylation of carboxylic acids to form disilyl acetals, which can then be hydrolyzed to aldehydes in excellent yields under mild conditions. acs.org Visible light photoredox catalysis can also achieve this transformation, offering mild conditions and broad functional group tolerance. rsc.org Other metal catalysts based on iron or nickel have also been reported for this purpose. organic-chemistry.orgresearchgate.net

Selective Reduction to Alcohols: Borane (B79455) (BH3) complexed with tetrahydrofuran (THF) is known to be chemoselective for the reduction of carboxylic acids over many other functional groups, including amides and esters under controlled conditions. khanacademy.org

These selective transformations are crucial for synthesizing more complex derivatives of the parent compound, enabling the introduction of new functionalities for further chemical modification.

Stereoselective Synthesis of Chiral Analogues and Enantiopure Building Blocks

Introducing chirality into the molecule, for example by placing a substituent at the 3-position of the glutaric acid backbone, requires stereoselective synthetic methods. Since a 3-substituted glutaric acid is prochiral, a key strategy is the enantioselective desymmetrization of a corresponding prochiral starting material, such as a 3-substituted glutaric anhydride.

Desymmetrization of Prochiral Anhydrides: This approach involves the ring-opening of a prochiral 3-substituted glutaric anhydride with a nucleophile, where the stereochemical outcome is controlled by a chiral catalyst or a chiral auxiliary. semanticscholar.org For instance, reacting the anhydride with a chiral alcohol or an Evans' chiral oxazolidinone auxiliary can lead to the formation of a mono-ester or mono-amide with high diastereoselectivity. semanticscholar.org The resulting product can then be further elaborated into the desired chiral target molecule.

Asymmetric Conjugate Addition: Chiral glutamic acid derivatives can be synthesized via asymmetric conjugate addition reactions. For example, a silver-catalyzed conjugate addition-elimination reaction of glycine-derived aldimino esters can produce a variety of substituted and chiral glutamic acid derivatives with high enantioselectivity (up to 99% ee). acs.org

Enzymatic Hydrolysis: Biocatalytic methods, such as the stereoselective hydrolysis of 3-substituted glutaric acid diamides by microorganisms, can produce chiral monoamides with high optical purity. researchgate.net This chemoenzymatic approach offers a green and highly selective route to chiral building blocks. nih.gov

These stereoselective strategies are essential for the synthesis of enantiopure analogues for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological or physical properties. nih.govnih.gov

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Hydrolysis and Solvolysis Reactions of the Amide Linkage Under Diverse Conditions

The amide bond in 5-(Tert-butylamino)-5-oxopentanoic acid, while generally stable, can undergo cleavage through hydrolysis or solvolysis under specific conditions. This reaction breaks the amide C-N bond, yielding glutaric acid and tert-butylamine (B42293).

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release tert-butylamine and glutaric acid. The bulky tert-butyl group can sterically hinder the approach of the nucleophile, often requiring more forcing conditions (higher temperatures or stronger acids) compared to less substituted amides.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the amide is less electrophilic. The reaction proceeds through a tetrahedral intermediate, which then expels the tert-butylamide anion, a poor leaving group. This step is typically the rate-determining step and requires significant energy input.

Solvolysis: In addition to water, other nucleophilic solvents like alcohols can facilitate the cleavage of the amide bond, a process known as solvolysis. For instance, alcoholysis in the presence of an acid catalyst would produce a glutaric acid monoester and tert-butylamine.

ConditionReagentsProductsRelative Rate
Acidic HydrolysisStrong acid (e.g., HCl, H₂SO₄), HeatGlutaric acid, Tert-butylamineFast
Basic HydrolysisStrong base (e.g., NaOH, KOH), HeatGlutarate salt, Tert-butylamineSlow
AlcoholysisAlcohol (e.g., Methanol), Acid catalyst, HeatGlutaric acid monoester, Tert-butylamineModerate

Carbonyl Group Reactivity: Nucleophilic Addition, Enolization, and Oxidation

The molecule possesses two carbonyl groups: one in the carboxylic acid and one in the amide. The carboxylic acid carbonyl is generally more reactive towards nucleophiles than the amide carbonyl. khanacademy.org The lone pair of electrons on the amide nitrogen delocalizes into the carbonyl group, reducing its electrophilicity. libretexts.org

Nucleophilic Addition: The primary site for nucleophilic attack is the carbonyl carbon of the carboxylic acid group, typically after activation (see section 3.3). Direct nucleophilic addition to the unactivated carboxylic acid is difficult due to the acidic proton. Strong reducing agents like borane (B79455) (BH₃) can selectively reduce the carboxylic acid to a primary alcohol without affecting the more stable amide group. libretexts.org

Enolization: The carbon atoms alpha to the carboxylic acid carbonyl (C2 and C4) possess acidic protons. In the presence of a strong base, deprotonation can occur to form an enolate. youtube.com However, the pKa of these protons is relatively high (around 25 for esters), making enolate formation less favorable compared to simple ketones. youtube.com Once formed, this enolate can act as a nucleophile in reactions such as alkylation or aldol (B89426) condensations. The presence of the amide group can influence the regioselectivity of enolization.

Oxidation: The aliphatic carbon chain is generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions could lead to cleavage of the carbon-carbon bonds. Specific oxidative reactions targeting the positions alpha to the carbonyls are possible if the molecule is first converted into a suitable derivative.

Carboxylic Acid Group Derivatization and Activation for Further Transformations

The carboxylic acid group is a versatile handle for a wide array of chemical transformations. jackwestin.com Activation of this group is often the first step, converting the hydroxyl group into a better leaving group and facilitating nucleophilic acyl substitution. libretexts.orglibretexts.org

Common derivatization and activation methods include:

Conversion to Acyl Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid into a highly reactive acyl chloride. libretexts.orglibretexts.org This derivative readily reacts with various nucleophiles.

Conversion to Esters: Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, yields the corresponding ester. youtube.com

Conversion to Anhydrides: Reaction with an acyl chloride or another carboxylic acid molecule under dehydrating conditions can form a mixed or symmetric anhydride (B1165640). jackwestin.com

Activation with Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. libretexts.orgthermofisher.com This intermediate is highly susceptible to nucleophilic attack by amines or alcohols, forming amides or esters, respectively. This method is common in peptide synthesis. thermofisher.com

ReagentDerivative FormedReactivity
Thionyl Chloride (SOCl₂)Acyl ChlorideVery High
Alcohol (e.g., R'OH) / Acid CatalystEsterModerate
Carbodiimide (e.g., EDAC)O-Acylisourea IntermediateHigh

Intramolecular Cyclization and Ring-Forming Reactions Involving Amide and Keto-Acid Functionalities

The five-carbon backbone of this compound makes it a suitable precursor for the formation of six-membered rings through intramolecular cyclization. Such reactions typically require activation of the carboxylic acid group.

For instance, if the carboxylic acid is converted to a highly reactive acyl chloride, the amide nitrogen could potentially act as an intramolecular nucleophile. This would lead to an N-tert-butyl-glutarimide derivative. This type of reaction is a key strategy in the synthesis of cyclic imides from dicarboxylic acid monoamides. nih.govresearchgate.net The process involves the formation of a transient reactive intermediate which then undergoes cyclization. nih.gov

The general pathway would be:

Activation: The carboxylic acid is converted to an activated species (e.g., acyl chloride, mixed anhydride).

Nucleophilic Attack: The lone pair of electrons on the amide nitrogen attacks the activated carbonyl carbon.

Cyclization: A tetrahedral intermediate is formed, which then collapses to form the six-membered imide ring and expel the leaving group.

This cyclization is generally favored due to the thermodynamic stability of the resulting six-membered ring.

Rearrangement Reactions and Mechanistic Elucidation Studies

While specific rearrangement reactions for this compound are not extensively documented, its structure allows for the possibility of classical organic rearrangements if the functional groups are appropriately modified.

For example, if the carboxylic acid is converted into an acyl azide (B81097) (e.g., via the acyl chloride followed by reaction with sodium azide), it could undergo a Curtius rearrangement . byjus.com Upon heating, the acyl azide would lose nitrogen gas (N₂) to form an isocyanate intermediate. This isocyanate could then be trapped by various nucleophiles. If trapped with water, it would ultimately yield 4-amino-N-tert-butylbutanamide after decarboxylation.

Similarly, a Hofmann rearrangement could be envisioned if the carboxylic acid were first converted to a primary amide (a challenging transformation without affecting the existing amide) and then treated with bromine and a base. byjus.com

The Beckmann rearrangement is another possibility if the carboxylic acid were converted through several steps into a ketoxime. byjus.commasterorganicchemistry.com

Mechanistic elucidation for such reactions would typically involve isotopic labeling studies to trace the migration of the alkyl chain and computational studies to model the transition states and intermediates.

Kinetic and Thermodynamic Aspects of Catalytic Transformations

Catalysis plays a crucial role in overcoming the activation energy barriers for many transformations of this compound.

Kinetics:

Amide Hydrolysis: The rate of both acid- and base-catalyzed hydrolysis is dependent on temperature and the concentration of the catalyst. The steric bulk of the tert-butyl group significantly impacts the kinetics, slowing the rate of nucleophilic attack compared to less hindered amides.

Esterification: The kinetics of acid-catalyzed esterification are influenced by the concentration of the acid catalyst and the removal of water to drive the equilibrium forward.

Amide Bond Formation: The use of coupling agents like EDAC dramatically increases the rate of reaction between the carboxylic acid and an external amine by forming a highly reactive intermediate. mdpi.com

Thermodynamics:

Hydrolysis: The hydrolysis of the amide bond is thermodynamically favorable (exergonic), but it has a high activation energy, making it kinetically stable under normal conditions.

Cyclization: The intramolecular cyclization to form a six-membered glutarimide (B196013) ring is generally thermodynamically favored due to the stability of the resulting ring system (low ring strain).

Rearrangements: Reactions like the Curtius rearrangement are driven by the thermodynamically favorable expulsion of a small, stable molecule like nitrogen gas.

Detailed kinetic and thermodynamic studies for this compound itself are sparse in the literature. However, the principles governing the reactivity of its constituent functional groups are well-established and provide a robust framework for predicting its chemical behavior.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Complex Structural Determination

High-Resolution NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds. For 5-(Tert-butylamino)-5-oxopentanoic acid, ¹H and ¹³C NMR provide the initial framework of the carbon-hydrogen skeleton. The proton NMR spectrum is expected to show distinct signals for the tert-butyl group (a sharp singlet), the three methylene groups of the pentanoic acid chain (multiplets), and exchangeable protons from the amide (N-H) and carboxylic acid (O-H) groups. The ¹³C NMR spectrum complements this by identifying all nine unique carbon atoms, including the two distinct carbonyl carbons.

¹H NMR - Predicted Chemical Shifts ¹³C NMR - Predicted Chemical Shifts
Assignment δ (ppm)
-C(CH₃)₃~1.3
-CH₂-CH₂-COOH~1.8-2.0
-CH₂-C(O)NH-~2.2-2.4
-CH₂-CH₂-C(O)NH-~2.2-2.4
-C (CH₃)₃~50-51
-C(O)N H-~7.5-8.0
-C(O)O H~10-12

Note: Predicted chemical shifts are based on standard values for similar functional groups and may vary depending on the solvent and experimental conditions.

To unambiguously assign these signals and confirm the molecular structure, multidimensional NMR techniques are employed.

2D-NMR: Techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks. For this compound, COSY spectra would reveal correlations between the adjacent methylene protons in the pentanoic acid backbone, confirming their sequence. Heteronuclear correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to map connections between protons and carbons. An HSQC experiment would link each methylene proton signal to its directly attached carbon signal. The HMBC experiment is particularly powerful as it reveals longer-range (2-3 bond) couplings. Key HMBC correlations would include the signal from the tert-butyl protons to the amide carbonyl carbon and the quaternary carbon of the tert-butyl group, definitively confirming the N-tert-butyl substitution.

3D-NMR: While often applied to more complex biomolecules, 3D-NMR techniques could be utilized if the compound were part of a larger, more complex structure or if significant signal overlap occurred in 2D spectra. Techniques like HNCO or HNCA could trace connectivities through the amide bond, though their application for this specific small molecule is generally not required for basic structural confirmation.

Solid-State NMR (ssNMR) provides insight into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR is invaluable for studying polymorphism—the ability of the compound to exist in different crystal forms. Different polymorphs can exhibit distinct chemical shifts due to variations in molecular packing and intermolecular interactions. nih.gov Furthermore, ssNMR can probe hydrogen bonding networks, for instance, between the carboxylic acid and amide moieties of adjacent molecules in the crystal lattice, which dictates the supramolecular structure.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Studies

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS is used to confirm its molecular formula as C₉H₁₇NO₃.

HRMS Data for this compound
Molecular Formula C₉H₁₇NO₃
Calculated Monoisotopic Mass 187.12084 u
Observed Ion (e.g., [M+H]⁺) 188.12812 u
Observed Ion (e.g., [M-H]⁻) 186.11356 u

Note: Observed ion masses are theoretical and would be confirmed experimentally to four or more decimal places.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a parent ion, inducing its fragmentation, and then analyzing the resulting fragment ions. This technique is instrumental in confirming the structure of this compound by mapping its fragmentation pathways. unito.it Common fragmentation patterns for amides and carboxylic acids include cleavage adjacent to the carbonyl groups and alpha-cleavage. libretexts.org A prominent fragmentation for tert-butyl containing compounds is the loss of the stable tert-butyl cation. nih.gov

This detailed fragmentation fingerprint is not only crucial for structural confirmation but also for impurity profiling, as related impurities will likely exhibit different fragmentation patterns, allowing for their detection and identification even at low levels.

Proposed MS/MS Fragmentation of [M+H]⁺ Ion (m/z 188.13)
Proposed Fragment Ion Neutral Loss Fragment m/z
[M+H - H₂O]⁺H₂O170.12
[M+H - COOH]⁺HCOOH142.14
[M+H - C(CH₃)₃]⁺C₄H₈132.08
[C(CH₃)₃]⁺C₅H₈NO₃57.07

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies. mdpi.com These techniques are complementary; for instance, the carbonyl (C=O) stretch is typically very strong in IR spectra, while carbon-carbon backbone stretches are often more prominent in Raman spectra. kurouskilab.com

For this compound, IR spectroscopy would clearly show a broad absorption for the O-H stretch of the carboxylic acid (resulting from hydrogen bonding), the N-H stretch of the secondary amide, and two distinct C=O stretching bands for the carboxylic acid and amide (Amide I band). The N-H bend (Amide II band) would also be visible. researchgate.net Raman spectroscopy would complement this by providing information on the aliphatic C-H and C-C bonds of the molecular skeleton. Subtle shifts in these vibrational frequencies can also provide insights into the compound's conformation and intermolecular hydrogen bonding in both solid and solution states. nih.gov

Characteristic Vibrational Frequencies
Functional Group Vibration Mode
Carboxylic AcidO-H stretch
AmideN-H stretch
AliphaticC-H stretch
Carboxylic AcidC=O stretch
AmideC=O stretch (Amide I)
AmideN-H bend (Amide II)

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Derivatives

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. For a derivative of this compound, this method would provide precise information on bond lengths, bond angles, and torsion angles, confirming its molecular structure.

A crucial application of X-ray crystallography is the determination of absolute stereochemistry. If this compound were synthesized in a chiral form, or if a chiral center were introduced in a derivative, X-ray diffraction analysis of a single crystal would establish the absolute configuration (R or S) of each stereocenter.

Furthermore, the analysis of the crystal structure reveals the packing of molecules within the crystal lattice. This includes identifying intermolecular interactions such as hydrogen bonding, which are likely to occur involving the carboxylic acid and amide functional groups of this compound. Understanding these interactions is vital for comprehending the solid-state properties of the compound.

A hypothetical data table for the crystallographic analysis of a derivative of this compound is presented below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
α (°)90
β (°)95.12
γ (°)90
Volume (ų)857.3
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.152
R-factor0.045

Advanced Chromatographic Methods for Purification, Isolation, and Analytical Separation

Chromatographic techniques are indispensable for the purification, isolation, and analytical assessment of chemical compounds like this compound.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of this compound due to its polarity. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. The retention time of the compound would be a key parameter for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step would be necessary prior to analysis. This typically involves converting the polar carboxylic acid and amide groups into more volatile esters and silyl ethers, for example, through reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting mass spectrum would show a characteristic fragmentation pattern, allowing for structural confirmation.

The following table illustrates hypothetical chromatographic data for this compound.

TechniqueColumnMobile Phase/Carrier GasDetectorHypothetical Retention Time (min)
HPLCC18 (4.6x250mm)Acetonitrile:Water (70:30)UV (210 nm)8.5
GC-MS (derivatized)HP-5ms (30m x 0.25mm)HeliumMass Spec12.2

Chiral Chromatography for Enantiomeric Purity Assessment and Resolution

Should this compound or its derivatives be chiral, chiral chromatography would be the method of choice for separating the enantiomers and determining the enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The choice of the chiral stationary phase is critical and would depend on the specific structure of the analyte. For an acidic compound like this compound, a CSP based on a chiral selector like a cyclodextrin or a protein could be effective. The separation of the enantiomers would allow for the determination of the enantiomeric excess (% ee), a critical parameter for chiral compounds.

A hypothetical chiral HPLC separation is outlined in the table below.

Column (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rs)
Chiralcel OD-HHexane:Isopropanol (90:10)1.015.317.81.8

Computational and Theoretical Chemistry Insights into Molecular Structure and Reactivity

Role and Applications of 5 Tert Butylamino 5 Oxopentanoic Acid in Advanced Chemical Synthesis and Materials Science

As a Versatile Building Block for the Construction of Complex Organic Molecules

No specific examples or research studies have been identified that utilize 5-(Tert-butylamino)-5-oxopentanoic acid as a building block in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a tertiary amide, theoretically allows for various synthetic transformations. However, no documented instances of its use in this capacity are available.

Scaffold for Peptidomimetic Design and Synthesis in Chemical Biology Research

There is no available research demonstrating the use of this compound as a scaffold for peptidomimetic design. Peptidomimetics are compounds that mimic the structure and function of peptides. While derivatives of dicarboxylic acids can be employed in such designs to constrain peptide conformations or to act as peptide backbone replacements, there are no specific studies that have incorporated the this compound moiety for this purpose.

Precursor for Advanced Polymer Chemistry and Functional Material Design

The synthesis of polymers often involves the use of monomers with two reactive functional groups. In principle, this compound could serve as a monomer or a modifying agent in polymer synthesis due to its carboxylic acid group. For instance, it could be incorporated into polyesters or polyamides. However, a review of the current scientific literature does not yield any studies where this specific compound has been used as a precursor for polymer chemistry or in the design of functional materials.

Role in Supramolecular Chemistry and Self-Assembly Processes for Novel Architectures

Molecules containing both hydrogen bond donors and acceptors, such as carboxylic acids and amides, can participate in supramolecular self-assembly. These non-covalent interactions can lead to the formation of well-ordered, higher-level structures. There is, however, no research available that describes the specific role of this compound in supramolecular chemistry or its self-assembly into novel architectures.

Development of Novel Linker Technologies for Molecular Conjugation and Scaffold Assembly

Linker molecules are crucial in various fields, including drug delivery and proteomics, for connecting different molecular entities. The structure of this compound, with a reactive carboxylic acid and a stable amide, suggests potential as a linker. Despite this theoretical potential, there are no published reports on its development or application in novel linker technologies for molecular conjugation or scaffold assembly.

Applications in Synthetic Methodologies as a Chiral Auxiliary, Ligand, or Reagent

There is no information to suggest that this compound is used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, or as a specific reagent in any synthetic methodology. For it to function as a chiral auxiliary, the molecule itself would need to be chiral, and there is no indication of this in its name or any available data.

Q & A

What are the common synthetic routes for 5-(Tert-butylamino)-5-oxopentanoic acid, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves tert-butoxycarbonyl (Boc) protection strategies. A practical approach includes coupling tert-butylamine with levulinic acid derivatives under activated carboxyl conditions (e.g., using carbodiimides like EDC/HOBt). Reaction optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios to minimize side reactions like over-acylation. Evidence from tert-butoxycarbonylamino derivative syntheses suggests that stereochemical control can be achieved via chiral auxiliaries or enantioselective catalysis .

How does the tert-butylamino group influence the compound’s stability under different pH conditions?

Advanced Research Question
The tert-butyl group provides steric hindrance, enhancing stability against hydrolytic degradation. In acidic conditions (pH < 3), the Boc-protected amine may undergo deprotection, while alkaline conditions (pH > 10) could lead to ester hydrolysis. Stability studies should employ HPLC or LC-MS to monitor degradation products, with buffer systems simulating physiological (pH 7.4) or storage conditions. Contradictions in stability data across studies may arise from impurities or varying analytical methodologies .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1^1H) and carbonyl resonances (δ ~170–175 ppm for 13^{13}C).
  • FT-IR : Peaks at ~1650–1750 cm1^{-1} for amide/ester carbonyl stretches.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
    Purity validation requires complementary methods like HPLC with UV/RI detection .

What strategies can resolve contradictions in bioactivity data across studies using this compound?

Advanced Research Question
Contradictions may stem from differences in:

  • Purity : Rigorous purification (e.g., flash chromatography, recrystallization) and orthogonal characterization (e.g., NMR, elemental analysis) are critical.
  • Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) or enzymatic assay buffers.
  • Structural Variants : Confirm the absence of tautomers or hydrate forms via X-ray crystallography or dynamic NMR. Meta-analyses of published data should account for these variables .

How can the purity of this compound be assessed and validated in synthetic preparations?

Basic Research Question
Purity assessment requires a tiered approach:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or moisture.
  • Elemental Analysis : Validate C/H/N ratios against theoretical values.
    For trace impurities, LC-MS/MS or 1^1H NMR with relaxation delays can identify low-abundance contaminants .

What computational models predict the interaction of this compound with biological targets?

Advanced Research Question
Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (AMBER, GROMACS) can model interactions with enzymes or receptors. Parameters should account for the compound’s conformational flexibility (e.g., rotation of the tert-butyl group) and solvation effects. QSAR models trained on analogs with similar tert-butylamino motifs may predict binding affinity or metabolic stability .

What are the solubility properties of this compound, and how do they affect experimental design?

Basic Research Question
The compound exhibits limited aqueous solubility due to the hydrophobic tert-butyl group. Solubility can be enhanced via:

  • Co-solvents : DMSO or ethanol (≤10% v/v).
  • pH Adjustment : Ionization of the carboxylic acid group at pH > 5.
  • Liposomal Formulation : For in vivo studies. Solubility profiles should be confirmed using nephelometry or UV-vis spectroscopy in relevant buffers .

How can researchers design analogs of this compound to enhance its pharmacological profile?

Advanced Research Question
Rational analog design may focus on:

  • Bioisosteres : Replacing the tert-butyl group with trifluoromethyl or cyclopropane moieties to balance lipophilicity.
  • Side Chain Modifications : Introducing polar groups (e.g., hydroxyl, amine) to improve solubility.
  • Prodrug Strategies : Esterification of the carboxylic acid for enhanced membrane permeability. Synthetic routes should prioritize modular approaches (e.g., solid-phase peptide synthesis) for rapid iteration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.